2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile
Description
Molecular Formula and Weight Analysis
The molecular composition of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is precisely defined by its molecular formula C₉H₅Cl₂F₂NO, which reveals the presence of nine carbon atoms, five hydrogen atoms, two chlorine atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This specific atomic arrangement results in a molecular weight of 252.04 grams per mole, establishing it as a moderately sized organic molecule within the realm of substituted aromatic compounds. The compound is catalogued under the Chemical Abstracts Service registry number 1803717-87-4, providing a unique identifier for research and commercial applications.
The structural framework consists of a phenyl ring core bearing multiple functional group substitutions that significantly influence its chemical properties. The presence of two chlorine atoms at positions 2 and 5 of the aromatic ring creates a specific substitution pattern that affects both electronic distribution and steric interactions within the molecule. The difluoromethoxy group (-OCF₂H) attached at position 3 introduces additional complexity through its unique electronic characteristics, while the acetonitrile side chain (-CH₂CN) provides a reactive site for further chemical transformations. The systematic nomenclature accurately reflects this complex substitution pattern, with each substituent contributing to the overall molecular architecture and resulting in the compound's distinctive chemical behavior.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅Cl₂F₂NO | |
| Molecular Weight | 252.04 g/mol | |
| CAS Registry Number | 1803717-87-4 | |
| MDL Number | MFCD28785662 |
The molecular architecture demonstrates a sophisticated arrangement of electronegative atoms that creates distinct regions of electron density throughout the structure. The chlorine substituents, positioned at the 2 and 5 positions of the benzene ring, establish a specific electronic environment that influences both intermolecular interactions and chemical reactivity patterns. The difluoromethoxy functionality represents a particularly noteworthy structural feature, as the presence of two fluorine atoms bonded to the same carbon creates a highly polar group with unique binding characteristics. This arrangement enhances both the lipophilicity and binding affinity of the molecule for specific biological targets, making it valuable for medicinal chemistry applications.
Properties
IUPAC Name |
2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(11)7(4-6)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDBBJLSWDADDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenol and difluoromethyl ether.
Reaction with Difluoromethyl Ether: 2,5-Dichlorophenol is reacted with difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group.
Formation of Acetonitrile Group: The intermediate product is then subjected to a cyanation reaction using a reagent like sodium cyanide or copper(I) cyanide to introduce the nitrile group, resulting in the formation of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Products with substituted nucleophiles on the phenyl ring.
Reduction: Corresponding amine derivatives.
Oxidation: Carbonyl-containing compounds.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Phenylacetonitrile Derivatives
Key Findings:
- Substituent Effects on Bioactivity: Unsubstituted phenylacetonitrile exhibits weak attraction in D. In contrast, oxygenated derivatives like (Z)-3-hexen-1-ol and (Z)-jasmone elicited strong electrophysiological and behavioral responses, suggesting that electron-donating or conjugated groups enhance bioactivity .
- For example, 2-(2,5-dichlorophenyl)acetonitrile has a higher melting point (135°C) compared to unsubstituted phenylacetonitrile (-23°C) .
- Difluoromethoxy Group: The OCHF₂ group in the target compound may enhance metabolic stability compared to non-fluorinated methoxy groups, as seen in pharmacopeial benzimidazole derivatives .
Comparison with Functional Analogs Containing Difluoromethoxy Groups
Difluoromethoxy (-OCHF₂) substituents are rare in phenylacetonitriles but common in pharmaceuticals. highlights benzimidazole derivatives with difluoromethoxy groups, such as 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, which are regulated for impurities (e.g., ≤0.5% total impurities) .
Biological Activity
2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is an organic compound notable for its unique structural features, including a difluoromethoxy group. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is . Its structure is characterized by:
- Chlorine atoms : Two chlorine substituents on the phenyl ring.
- Fluorine atoms : Two fluorine atoms incorporated into the difluoromethoxy group.
- Functional groups : A methoxy group and a nitrile group that enhance its chemical reactivity.
The biological activity of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile is largely attributed to its ability to interact with specific enzymes or receptors. The difluoromethoxy group may enhance binding affinity and selectivity towards molecular targets, potentially leading to inhibition or activation of various biochemical pathways.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor activity : Related compounds have shown efficacy against cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Antimicrobial properties : Some derivatives have demonstrated significant antibacterial and antifungal activities.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Significant antibacterial effects | |
| Enzyme Inhibition | Targeting specific pathways |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antitumor Activity :
- Antimicrobial Effects :
Comparative Analysis
To better understand the uniqueness of 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile, a comparison with similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,5-Dichloro-3-methoxyphenylacetonitrile | Lacks difluoromethoxy group | Moderate antitumor activity |
| 2,5-Dichloro-3-(trifluoromethoxy)phenylacetonitrile | Contains trifluoromethoxy instead | Enhanced enzyme inhibition |
| 2,5-Dichloro-3-(methoxymethyl)phenylacetonitrile | Methoxymethyl group present | Limited biological data available |
Q & A
Q. What are the most reliable synthetic routes for 2,5-Dichloro-3-(difluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of a pre-functionalized phenylacetonitrile precursor. Key steps include:
- Halogenation : Chlorination at the 2- and 5-positions using Cl₂ or SOCl₂ under controlled temperature (40–60°C) .
- Difluoromethoxy Introduction : Reaction with difluoromethyl triflate (CF₃SO₂OCHF₂) in the presence of a base (e.g., K₂CO₃) at 80–100°C .
Critical factors for yield optimization: - Inert Atmosphere : Prevents side reactions (e.g., oxidation of nitrile groups) .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but may require post-synthesis purification .
Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Chlorination | Cl₂, DCM, 50°C | 60–75% | ≥95% |
| Difluoromethoxy Addition | CF₃SO₂OCHF₂, K₂CO₃, DMF | 45–60% | ≥90% |
Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?
Methodological Answer:
- ¹⁹F NMR : Identifies difluoromethoxy (–OCF₂H) groups (δ ≈ -80 to -85 ppm) and distinguishes positional isomers .
- GC-MS : Detects volatile impurities (e.g., unreacted chlorinated intermediates) with m/z peaks at 153.12 (parent ion) .
- FT-IR : Confirms nitrile group presence (C≡N stretch ≈ 2240 cm⁻¹) and absence of hydroxyl impurities (no broad O–H peak near 3300 cm⁻¹) .
Q. What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Hydrolysis Risk : The nitrile group is prone to hydrolysis in humid conditions, forming carboxylic acids. Store under anhydrous N₂ or Ar .
- Light Sensitivity : UV exposure degrades the difluoromethoxy group. Use amber glassware and stabilizers like BHT (0.1% w/w) .
- Thermal Stability : Decomposition observed above 150°C. Conduct DSC analysis to define safe handling thresholds .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states for chlorination and difluoromethoxy addition. ICReDD’s quantum chemical calculations predict activation energies, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF vs. THF) .
Case Study :
A hybrid DFT/MD approach reduced synthesis steps from 4 to 2 by identifying a direct one-pot chlorination-difluoromethoxylation route .
Q. How should researchers resolve contradictions in reported reaction kinetics for this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can resolve discrepancies in chlorination rates .
- Statistical Validation : Use ANOVA to confirm significance of factors. A 2024 study found temperature (p < 0.01) and solvent polarity (p < 0.05) as primary influencers .
Q. What environmental impact assessments are critical for large-scale synthesis?
Methodological Answer:
- Waste Stream Analysis : Quantify Cl⁻ and F⁻ byproducts via ion chromatography. Membrane separation (e.g., nanofiltration) reduces halogenated waste .
- Lifecycle Analysis (LCA) : Compare energy footprints of batch vs. continuous flow synthesis. Pilot-scale data show 30% lower energy use in flow systems .
Q. How does the electronic effect of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
